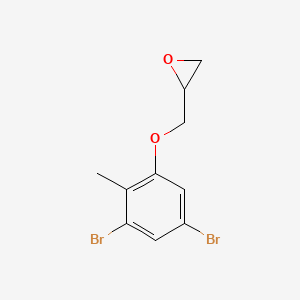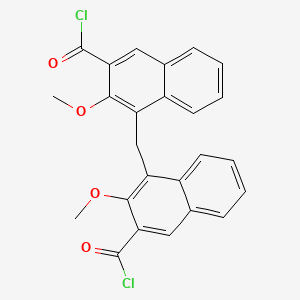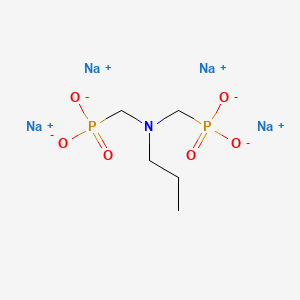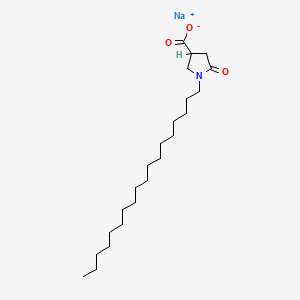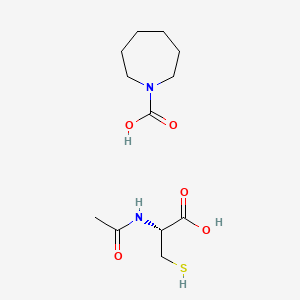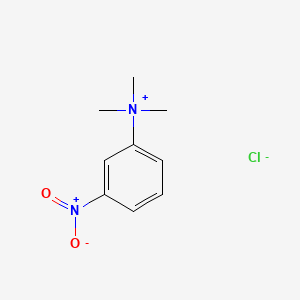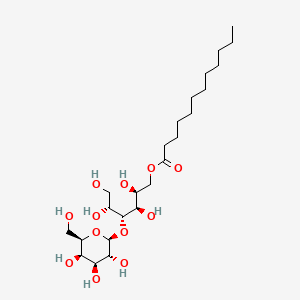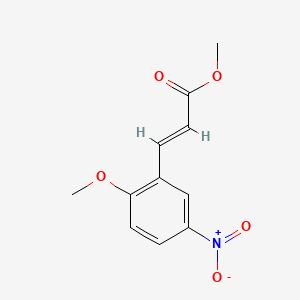
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The key steps involve decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The nitration at the 5-position of the benzene ring is achieved using nitric acid in acetic acid, resulting in the desired regioisomer as a single product .
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acrylate moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
Methyl 3-(2,4-dimethoxy-5-nitrophenyl)acrylate: Similar structure with an additional methoxy group.
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: Contains an acetyl group instead of a methoxy group.
Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate: Contains a furyl ring instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity.
特性
CAS番号 |
94006-37-8 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+ |
InChIキー |
OWLBJCIGCQVGCE-ZZXKWVIFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




